ethyl (4-nitrophenoxy)(phenyl)acetate
Overview
Description
Ethyl (4-nitrophenoxy)(phenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the family of esters and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of ethyl (4-nitrophenoxy)(phenyl)acetate is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have demonstrated its ability to reduce inflammation and pain, scavenge free radicals, and induce apoptosis in cancer cells. Additionally, it has been shown to possess anticonvulsant and anxiolytic properties.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl (4-nitrophenoxy)(phenyl)acetate in lab experiments is its potential pharmacological properties. It has been found to exhibit several activities that could be useful in the development of new drugs. However, its complex synthesis method and limited availability may pose challenges in conducting experiments.
Future Directions
There are several future directions for the study of ethyl (4-nitrophenoxy)(phenyl)acetate. One direction is the development of new drugs based on its pharmacological properties. Additionally, further studies are needed to fully understand its mechanism of action and explore its potential therapeutic applications. Furthermore, research could be conducted to optimize the synthesis method and improve the yield of the compound.
Scientific Research Applications
Ethyl (4-nitrophenoxy)(phenyl)acetate has been the subject of several scientific studies due to its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant activities. It has also shown potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been found to possess anticonvulsant and anxiolytic properties.
properties
IUPAC Name |
ethyl 2-(4-nitrophenoxy)-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-2-21-16(18)15(12-6-4-3-5-7-12)22-14-10-8-13(9-11-14)17(19)20/h3-11,15H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEPVRHSGNBABY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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